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molecular formula C10H11BrO3 B1606322 Ethyl 2-(4-bromophenoxy)acetate CAS No. 6964-29-0

Ethyl 2-(4-bromophenoxy)acetate

Cat. No. B1606322
M. Wt: 259.1 g/mol
InChI Key: BXNIXLGEPMALSW-UHFFFAOYSA-N
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Patent
US08999989B2

Procedure details

7M-Ammonia methanol solution (10 ml, 70 mmol) was added to ethyl 2-(4-bromophenoxy)acetate (1.0 g, 3.86 mmol), and the mixture was stirred at room temperature for 2.5 hrs. The reaction mixture was concentrated under reduced pressure to give 2-(4-bromophenoxy)acetamide (870 mg, yield 98%) as a white solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CO.[NH3:3].[Br:4][C:5]1[CH:17]=[CH:16][C:8]([O:9][CH2:10][C:11](OCC)=[O:12])=[CH:7][CH:6]=1>>[Br:4][C:5]1[CH:17]=[CH:16][C:8]([O:9][CH2:10][C:11]([NH2:3])=[O:12])=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
CO.N
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(OCC(=O)OCC)C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC1=CC=C(OCC(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 870 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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